molecular formula C12H10ClNO2S B1425150 Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate CAS No. 925005-57-8

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

Cat. No. B1425150
M. Wt: 267.73 g/mol
InChI Key: UBYCNUKVNNNQSE-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .


Synthesis Analysis

Thiophene derivatives, including “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate”, are synthesized using various methods. One of the common methods is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carboxylate group (COO-) and an amino group (NH2), attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate”, can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” is a solid compound . Its empirical formula is C12H10ClNO2S, and its molecular weight is 267.73 .

Scientific Research Applications

Genotoxic and Carcinogenic Potentials

  • Thiophene derivatives, including Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate, are used in products like pharmaceuticals and agrochemicals. A study assessed their genotoxic/mutagenic and carcinogenic potentials, using in vitro and in silico methodologies. These derivatives showed activity in specific assays, highlighting potential toxicological profiles (Lepailleur et al., 2014).

Chemical Synthesis and Reactivity

  • Research has explored the reactions of Methyl 3-hydroxythiophene-2-carboxylate, closely related to the compound , for the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. This demonstrates its utility in organic synthesis (Corral & Lissavetzky, 1984).

Antimicrobial Activity

  • Derivatives of 2-amino-4-(4-chlorophenyl)thiophene have been synthesized and assessed for antimicrobial activity. Such studies indicate the potential of Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate in developing new antimicrobial agents (Arora et al., 2013).

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, showing its role in creating new chemical entities (Krinochkin et al., 2021).

Multi-component Synthesis

  • It's involved in one-pot synthesis protocols, indicating its efficiency in producing complex molecules like tetrasubstituted thiophenes (Sahu et al., 2015).

Cyclization Reactions

  • Studies have also examined its reactivity in cyclization reactions, creating novel heterocyclic compounds, which are crucial in pharmaceutical development (Hajjem et al., 2010).

Anticonvulsant Properties

  • Research into anticonvulsant enaminones includes compounds structurally similar to Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate, suggesting potential neurological applications (Kubicki et al., 2000).

Cytotoxic Agents

  • Novel thiophene and benzothiophene derivatives, related to this compound, have been synthesized and evaluated as anti-cancer agents. This research underscores its relevance in cancer treatment development (Mohareb et al., 2016).

CNS Depressant Activity

  • Some derivatives have been studied for their CNS depressant activity, indicating potential applications in neurology and psychiatry (Bhattacharjee et al., 2011).

Safety And Hazards

“Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)8(6-17-11)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYCNUKVNNNQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kim, Y Kim, SH Seo, DJ Baek, SJ Min… - Bulletin of the …, 2015 - Wiley Online Library
Metabotropic glutamate receptor subtype 1 ( mGluR1 ) is a potential target for the treatment of neuropathic pain, and there has been much effort to discover mGluR1 antagonists. In this …
Number of citations: 1 onlinelibrary.wiley.com

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